molecular formula C12H11F13 B3041150 (E)-7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododec-5-ene CAS No. 261761-00-6

(E)-7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododec-5-ene

Cat. No. B3041150
CAS RN: 261761-00-6
M. Wt: 402.19 g/mol
InChI Key: MROPLCIMSIZRIC-AATRIKPKSA-N
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Description

(E)-7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododec-5-ene, commonly known as perfluorocarbons (PFCs), is a synthetic compound that has been extensively studied for its potential applications in scientific research. PFCs are unique in their ability to dissolve gases such as oxygen, carbon dioxide, and nitrogen, making them useful in a variety of research applications.

Scientific Research Applications

Liquid Crystal Synthesis

  • A study explored the synthesis of rodlike liquid crystals containing a single benzene unit, where perfluorinated segments like the one found in the compound of interest were utilized. These liquid crystals exhibited thermotropic smectic A (sA) and smectic C (sC) liquid crystal (LC) phases with various substituents. The thermal stability of the LC phase increased with the length of the perfluorinated segment, indicating the significance of such structures in the design of liquid crystals with desirable properties (Johansson et al., 1997).

Environmental and Polymer Chemistry

  • Perfluorinated compounds, including those with structures similar to "(E)-7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododec-5-ene", have been studied for their environmental persistence and potential as pollutants. Electrochemical oxidation has been investigated as a remediation technique for wastewater contaminated with such compounds, demonstrating the environmental relevance of understanding and managing these substances (Niu et al., 2016).

Mechanism of Action

Target of Action

The primary targets of (E)-7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododec-5-ene, also known as 1-(Perfluorohexyl)hex-1-ene, are currently unknown. The compound’s structure suggests that it may interact with lipid layers or other hydrophobic structures within cells . .

Mode of Action

It is believed to interact with the air-liquid interface of the tear film and form a monolayer, preventing the evaporation of the aqueous phase of the tears This suggests that the compound may function as a surface-active agent, altering the properties of biological membranes or interfaces

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug action, influencing the onset, duration, and intensity of a drug’s effect . It involves complex processes such as drug absorption into the bloodstream, distribution throughout the body, metabolism into active or inactive forms, and eventual excretion . Understanding these properties for 1-(Perfluorohexyl)hex-1-ene would require dedicated pharmacokinetic studies.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect a compound’s solubility, stability, and interactions with its targets

properties

IUPAC Name

(E)-7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododec-5-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F13/c1-2-3-4-5-6-7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h5-6H,2-4H2,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROPLCIMSIZRIC-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododec-5-ene
Reactant of Route 2
Reactant of Route 2
(E)-7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododec-5-ene
Reactant of Route 3
(E)-7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododec-5-ene
Reactant of Route 4
(E)-7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododec-5-ene
Reactant of Route 5
(E)-7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododec-5-ene
Reactant of Route 6
(E)-7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododec-5-ene

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